(R)-1-(2,4-Difluorophenyl)ethan-1-ol: Structural Analysis, Asymmetric Synthesis, and Pharmaceutical Applications
(R)-1-(2,4-Difluorophenyl)ethan-1-ol: Structural Analysis, Asymmetric Synthesis, and Pharmaceutical Applications
This is an in-depth technical guide on the chemical structure, synthesis, and application of (R)-1-(2,4-difluorophenyl)ethan-1-ol .
Executive Summary
(R)-1-(2,4-difluorophenyl)ethan-1-ol is a high-value chiral building block primarily utilized in the synthesis of next-generation azole antifungals and agrochemicals. Its structural core—a difluorinated phenyl ring coupled with a chiral secondary alcohol—serves as a critical pharmacophore for modulating lipophilicity and metabolic stability in bioactive molecules.
While often overshadowed by its downstream derivatives (such as the triazole-substituted intermediate for Voriconazole), the precise installation of the (R)-stereocenter at this early stage is pivotal for defining the biological activity of the final drug substance. This guide details the structural properties, biocatalytic and chemocatalytic synthesis routes, and quality control protocols required for its integration into pharmaceutical workflows.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: (1R)-1-(2,4-difluorophenyl)ethanol
-
Common Names: (R)-
-methyl-2,4-difluorobenzyl alcohol; (R)-1-(2,4-difluorophenyl)ethyl alcohol -
CAS Number (Racemic): [Unknown/Generic for racemate] (Note: The ketone precursor is 364-83-0 ; the triazole-derivative is 206050-23-9 )
-
Molecular Formula: C
H F O[1] -
Molecular Weight: 158.15 g/mol
Stereochemical & Electronic Properties
The molecule features a chiral center at the benzylic position (C1 of the ethyl group). The (R)-configuration dictates the spatial arrangement of the hydroxyl group relative to the difluorophenyl ring.
-
Electronic Effects: The fluorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the benzylic proton and influences the pKa of the hydroxyl group, making it a unique hydrogen-bond donor in active sites.
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Lipophilicity: The difluoro-substitution significantly enhances lipophilicity (LogP ~1.8–2.0) compared to the non-fluorinated analog, improving membrane permeability—a key trait for antifungal agents targeting intracellular enzymes like CYP51.
| Property | Value (Approximate) |
| Boiling Point | 95–100 °C @ 15 mmHg |
| Density | 1.25 g/cm³ |
| Physical State | Colorless to pale yellow liquid |
| Chirality | (R)-Enantiomer |
| Optical Rotation |
Synthetic Pathways
The synthesis of the enantiopure (R)-alcohol from the achiral ketone 1-(2,4-difluorophenyl)ethanone (2,4-difluoroacetophenone) is the industry standard. Two primary methodologies dominate: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemocatalysis).
Pathway A: Biocatalytic Reduction (Preferred)
Enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.
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Mechanism: The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride from the cofactor (NADPH/NADH) to the re-face or si-face of the carbonyl carbon.
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Protocol Insight: For the (R)-enantiomer, an anti-Prelog KRED is typically required if the enzyme follows standard nomenclature, or a specific (R)-selective variant (e.g., from Lactobacillus or engineered variants like KRED-132).
Experimental Workflow (Biocatalysis):
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Substrate Preparation: Dissolve 1-(2,4-difluorophenyl)ethanone in a biocompatible solvent (DMSO or IPA).
-
Reaction System: Phosphate buffer (pH 7.0) containing the KRED enzyme and a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose or IPA/ADH).
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Reaction: Stir at 30°C for 24 hours.
-
Work-up: Extract with Ethyl Acetate, dry over MgSO
, and concentrate.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)
Utilizes Ruthenium-based catalysts with chiral diamine ligands (Noyori type).
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or similar chiral ligand).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope or Isopropanol.
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Selectivity: The chirality of the ligand ((R,R) vs (S,S)) dictates the product configuration.
Synthesis Logic Diagram
Caption: Comparative synthetic routes from the ketone precursor to the chiral alcohol and its downstream pharmaceutical applications.
Pharmaceutical Applications
The (R)-1-(2,4-difluorophenyl)ethan-1-ol moiety is a "privileged structure" in medicinal chemistry, particularly for antifungal agents.
Voriconazole and Azole Antifungals
While Voriconazole itself contains a more complex tertiary alcohol core, the (R)-1-(2,4-difluorophenyl)ethyl motif is often used as a starting material for:
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Chiral Ethers: Synthesis of ether-linked antifungals via Williamson ether synthesis.
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Chiral Amines: Conversion of the alcohol to an azide (with inversion to (S)) and reduction to the amine, or retention of configuration via neighboring group participation strategies.
-
Mechanistic Probes: Used to study the structure-activity relationship (SAR) of the difluorophenyl binding pocket in lanosterol 14
-demethylase (CYP51).
Agrochemicals
The 2,4-difluorophenyl group is highly prevalent in modern fungicides. The chiral alcohol serves as a precursor to ester- or ether-based fungicides where stereochemistry significantly impacts potency against phytopathogens.
Analytical Characterization & Quality Control
Ensuring the enantiomeric purity of (R)-1-(2,4-difluorophenyl)ethan-1-ol is critical.
Chiral HPLC Method
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Column: Daicel Chiralcel OD-H or OJ-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: n-Hexane : Isopropanol (95:5 to 90:10).
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV @ 254 nm (Absorption of the difluorophenyl ring).
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Expected Result: Baseline separation of (R) and (S) enantiomers. The elution order depends on the specific column and mobile phase but must be established with a racemic standard.
NMR Spectroscopy
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H NMR (400 MHz, CDCl
): 7.3-7.5 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 5.1 (q, 1H, CH -OH), 2.0 (br s, 1H, OH), 1.45 (d, 3H, CH ). - F NMR: Distinct signals for the 2- and 4-fluorine atoms (typically around -110 to -115 ppm), showing coupling to each other and aromatic protons.
Safety and Handling
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Hazards: The compound is an organic alcohol and likely a skin/eye irritant (H315, H319). The fluorinated nature suggests potential persistence; waste should be segregated as halogenated organic waste.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation back to the ketone.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.
References
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Biocatalytic Reduction Strategies
- Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Source: Chemical Communic
-
URL:[Link]
- Title: Process for Preparing Voriconazole (Patent WO2006065726A2).
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Ketone Precursor Data
- Title: Ethanone, 1-(2,4-difluorophenyl)- (CAS 364-83-0).
- Source: NIST Chemistry WebBook.
-
URL:[Link]
-
Triazole-Alcohol Derivative
Sources
- 1. PubChemLite - 1-(2,4-difluorophenyl)ethanol (C8H8F2O) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
